![molecular formula C24H34N4O5S B12370917 4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium atoms can significantly alter the chemical and physical properties of the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the deuterated phenyl and ethyl groups. This can be achieved through the use of deuterated reagents such as deuterated benzene and deuterated ethyl bromide.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine. The reaction is typically carried out under acidic conditions to facilitate the formation of the pyrrole ring.
Introduction of the Carbamoylsulfamoyl Group: The carbamoylsulfamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the deuterated phenyl group with a suitable sulfonamide derivative.
Final Assembly: The final step involves the coupling of the pyrrole ring with the deuterated phenyl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
The industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of high-purity deuterated reagents is crucial to ensure the desired isotopic composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylsulfamoyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamoylsulfamoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a model system to study the effects of deuterium incorporation on chemical reactivity and stability. It can also serve as a precursor for the synthesis of other deuterated compounds.
Biology
In biological research, the compound can be used to study the metabolic pathways involving deuterated compounds. The presence of deuterium can alter the metabolic fate of the compound, providing insights into enzyme mechanisms and metabolic flux.
Medicine
In medicine, deuterated compounds are of interest due to their potential to exhibit altered pharmacokinetics and pharmacodynamics. This compound could be investigated for its potential as a drug candidate with improved stability and reduced toxicity.
Industry
In the industrial sector, the compound can be used in the development of deuterated materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In general, the presence of deuterium can influence the rate of chemical reactions through the kinetic isotope effect. This can result in slower reaction rates for processes involving the breaking of C-D bonds compared to C-H bonds.
Molecular Targets and Pathways
Enzymes: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and substrate specificity.
Receptors: In medicinal applications, the compound can interact with specific receptors, potentially leading to altered pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carboxamide: Lacks the deuterium atoms, resulting in different chemical and physical properties.
4-ethyl-3-methyl-5-oxo-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide: Similar structure but without the deuterium atoms.
Uniqueness
The incorporation of deuterium atoms in 4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide makes it unique. Deuterium incorporation can lead to significant changes in the compound’s reactivity, stability, and interaction with biological systems, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C24H34N4O5S |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i7D,8D,11D,12D,13D2,14D2 |
Clave InChI |
WIGIZIANZCJQQY-VRLZOOMQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])NC(=O)N2CC(=C(C2=O)CC)C)[2H])[2H])S(=O)(=O)NC(=O)NC3CCC(CC3)C)[2H] |
SMILES canónico |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)

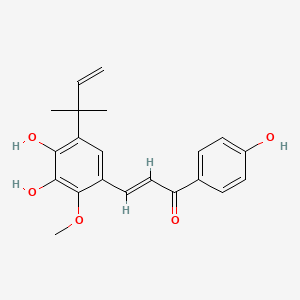

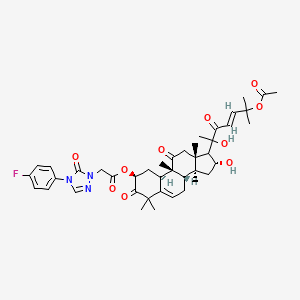
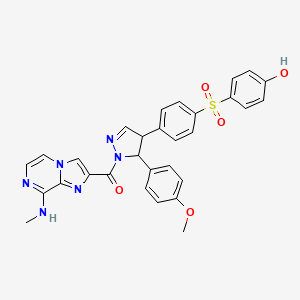
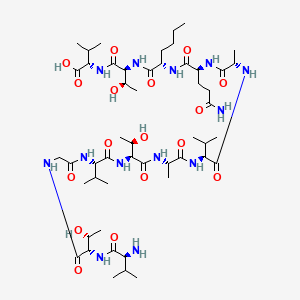
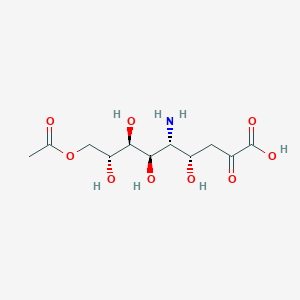
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)
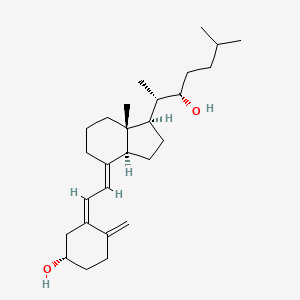
![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
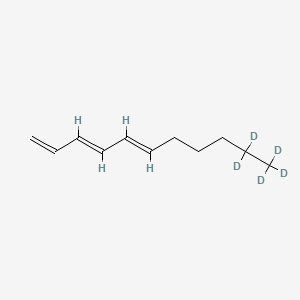
![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
